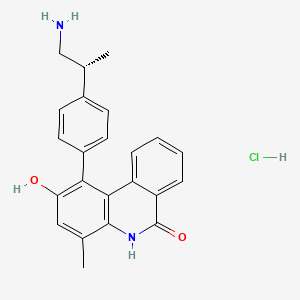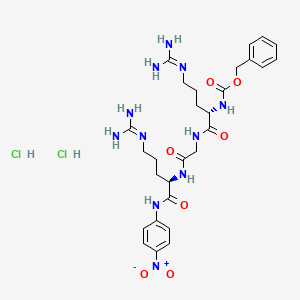
FXa substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FXa substrate is a synthetic compound used to measure the activity of Factor Xa, a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in converting prothrombin to thrombin, which is essential for blood clot formation. The this compound is designed to mimic the natural substrates of Factor Xa, allowing researchers to study the enzyme’s activity in various conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of FXa substrate typically involves the synthesis of a peptide sequence that mimics the natural substrate of Factor Xa. This peptide is then coupled with a chromophore or fluorophore to allow for easy detection. The synthesis process involves standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale peptide synthesis using automated synthesizers. The synthesized peptides are then purified and coupled with the appropriate chromophore or fluorophore. The final product is subjected to rigorous quality control measures to ensure its purity and activity.
Analyse Chemischer Reaktionen
Types of Reactions: FXa substrate undergoes hydrolysis when acted upon by Factor Xa. The enzyme cleaves the peptide bond within the substrate, releasing the chromophore or fluorophore, which can then be quantified.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in a buffered solution at physiological pH (around 7.4). Common reagents include the FXa enzyme, the this compound, and a buffer solution. The reaction is often carried out at 37°C to mimic physiological conditions.
Major Products: The major product of the hydrolysis reaction is the cleaved peptide fragment and the released chromophore or fluorophore. The intensity of the chromophore or fluorophore signal is directly proportional to the activity of Factor Xa.
Wissenschaftliche Forschungsanwendungen
FXa substrate is widely used in scientific research to study the activity of Factor Xa and to screen for potential inhibitors of the enzyme. Some key applications include:
Chemistry: Used in assays to measure the activity of Factor Xa and to study the kinetics of enzyme-substrate interactions.
Biology: Helps in understanding the role of Factor Xa in the coagulation cascade and its interactions with other proteins.
Medicine: Used in the development of anticoagulant drugs by screening for potential inhibitors of Factor Xa.
Industry: Employed in quality control assays to ensure the efficacy of anticoagulant drugs.
Wirkmechanismus
The FXa substrate works by mimicking the natural substrate of Factor Xa. When Factor Xa interacts with the substrate, it cleaves the peptide bond, releasing the chromophore or fluorophore. This release can be measured using spectrophotometric or fluorometric methods, providing a quantitative measure of Factor Xa activity. The molecular target of this compound is the active site of Factor Xa, where the cleavage of the peptide bond occurs.
Vergleich Mit ähnlichen Verbindungen
- Thrombin substrate
- Plasmin substrate
- Trypsin substrate
These substrates share a similar mechanism of action but are designed for different target enzymes, highlighting the specificity and utility of FXa substrate in studying Factor Xa activity.
Eigenschaften
Molekularformel |
C28H41Cl2N11O7 |
|---|---|
Molekulargewicht |
714.6 g/mol |
IUPAC-Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m0../s1 |
InChI-Schlüssel |
SSYLORYZHRLKBF-VSIGASKDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
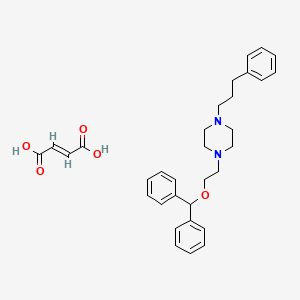
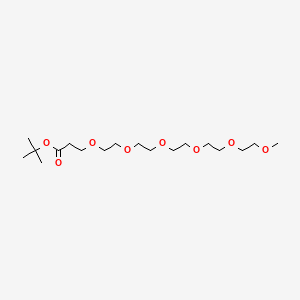

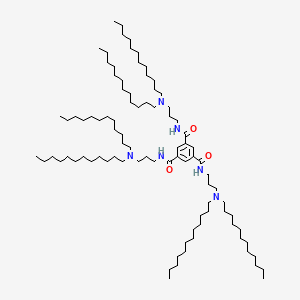



![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
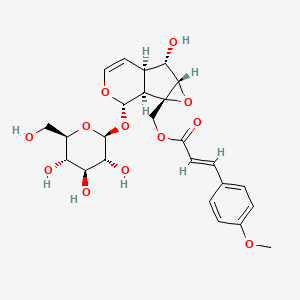
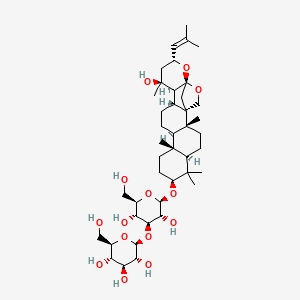
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)

